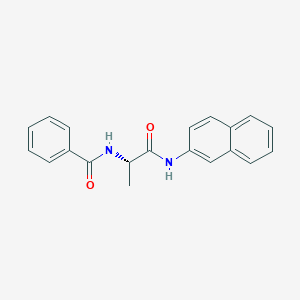

Benzoyl-L-Alanin-β-Naphthylamid

Übersicht

Beschreibung

Benzoyl-L-alanine beta-naphthylamide, also known as Benzoyl-L-alanine beta-naphthylamide, is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.

The exact mass of the compound Benzoyl-L-alanine beta-naphthylamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzoyl-L-alanine beta-naphthylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoyl-L-alanine beta-naphthylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Protease-Substrat

BZ-ALA-BETANA wird als Protease-Substrat in enzymologischen Studien verwendet . Proteasen sind Enzyme, die Proteine abbauen, und BZ-ALA-BETANA kann zur Messung der Proteaseaktivität verwendet werden. Diese Anwendung ist entscheidend für das Verständnis verschiedener biologischer Prozesse und für die Entwicklung von Proteaseinhibitoren, die therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs und HIV haben.

Antibiotika-Potenziator

Forschungen haben gezeigt, dass BZ-ALA-BETANA als Effluxpumpen-Inhibitor wirken kann . Effluxpumpen sind Mechanismen, die von Bakterien verwendet werden, um Antibiotika auszuscheiden, was zu Antibiotikaresistenz führt. Durch die Hemmung dieser Pumpen kann BZ-ALA-BETANA die Wirksamkeit von Antibiotika, insbesondere gegen multiresistente Bakterienstämme wie Acinetobacter baumannii, erhöhen.

Antibiotika-Empfindlichkeitstestung

In der klinischen Mikrobiologie wird BZ-ALA-BETANA verwendet, um die Antibiotika-Empfindlichkeit zu beurteilen . Es hilft, die minimale Hemmkonzentration von Antibiotika zu bestimmen, was für die Auswahl der geeigneten Antibiotikabehandlung für Infektionen unerlässlich ist.

Wirkmechanismus

Target of Action

Benzoyl-L-alanine beta-naphthylamide primarily targets enzymes such as alanine aminopeptidase (AAP) and neutral aminopeptidase (APN) in blood samples and cultured human and mouse chondrocytes . These enzymes play a crucial role in protein degradation and regulation of biological processes.

Mode of Action

The compound acts as a substrate for these enzymes, facilitating their activity. It is used to determine the activity of these enzymes in various biological samples . The interaction of Benzoyl-L-alanine beta-naphthylamide with its targets leads to changes in the enzymatic activity, influencing the overall biochemical processes within the cell.

Biochemical Pathways

The primary biochemical pathway affected by Benzoyl-L-alanine beta-naphthylamide is protein degradation. By acting as a substrate for aminopeptidases, it influences the breakdown of proteins into their constituent amino acids. This process is essential for various cellular functions, including protein turnover, peptide hormone activation, and antigen processing .

Result of Action

The action of Benzoyl-L-alanine beta-naphthylamide results in the modulation of aminopeptidase activity, influencing protein degradation processes. This can have various molecular and cellular effects, depending on the specific role of the targeted enzymes in different cell types and tissues .

Biologische Aktivität

Benzoyl-L-alanine beta-naphthylamide (BANA) is a synthetic compound that has garnered attention in biochemical research due to its role as a substrate for various proteolytic enzymes. This article explores the biological activity of BANA, including its mechanisms of action, applications in scientific research, and relevant case studies.

Overview of Benzoyl-L-alanine beta-naphthylamide

BANA is characterized by its structural components, which include a benzoyl group, an L-alanine moiety, and a beta-naphthylamide. Its chemical properties allow it to interact with serine proteases, making it a valuable tool in enzymatic assays.

BANA primarily acts as a chromogenic substrate for several proteolytic enzymes, including trypsin, cathepsin B, and papain. The hydrolysis of BANA by these enzymes results in the release of beta-naphthylamine, which can be quantitatively measured through colorimetric assays. This process is crucial for understanding proteolytic activity in various biological contexts.

Key Reactions

- Hydrolysis Reaction : The cleavage of the bond between the arginine and beta-naphthylamide moieties occurs during the enzymatic reaction.

- Detection Method : The released beta-naphthylamine can be detected by measuring fluorescence intensity or absorbance changes at specific wavelengths (e.g., excitation at 335 nm and emission at 410 nm) .

Applications in Research

BANA's utility extends across various fields:

- Biochemistry : Used as a substrate in enzymatic assays to study protease activity.

- Clinical Diagnostics : Employed to identify specific enzyme activities associated with diseases.

- Pharmaceutical Research : Investigated for its potential nephroprotective effects and its interactions with other drugs .

Case Studies and Research Findings

- Protease Activity Studies :

- Nephroprotective Effects :

-

Enzymatic Assays :

- BANA has been effectively used in assays to quantify the activity of proteolytic enzymes in various biological samples. These assays have demonstrated significant variations in enzyme activity under different physiological conditions, highlighting the importance of BANA as a reliable substrate .

Comparative Analysis of Biological Activity

| Compound | Target Enzymes | Biological Activity |

|---|---|---|

| Benzoyl-L-alanine beta-naphthylamide | Trypsin, Cathepsin B, Papain | Chromogenic substrate for proteolytic enzymes |

| N-benzoyl-beta-alanine | Various renal enzymes | Nephroprotective effects |

| Benzoyl-L-arginine beta-naphthylamide | Trypsin, Cathepsin H | Substrate for monitoring protease activity |

Eigenschaften

IUPAC Name |

N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-14(21-20(24)16-8-3-2-4-9-16)19(23)22-18-12-11-15-7-5-6-10-17(15)13-18/h2-14H,1H3,(H,21,24)(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVUNQQWZZPHKB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427198 | |

| Record name | Benzoyl-L-alanine beta-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201988-47-8 | |

| Record name | Benzoyl-L-alanine beta-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201988-47-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.